Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate is a complex organic compound that features a quinoline derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and benzoate moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-methyl-8-hydroxyquinoline with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can chelate metal ions, affecting various enzymatic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
Methyl 2-aminobenzoate: A related benzoate compound with different reactivity.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate is unique due to its combined quinoline and benzoate structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit diverse biological activities makes it a valuable compound for various applications .
Properties
CAS No. |
6964-63-2 |
---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[[(8-hydroxy-2-methylquinolin-7-yl)-phenylmethyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O3/c1-16-12-13-18-14-15-20(24(28)23(18)26-16)22(17-8-4-3-5-9-17)27-21-11-7-6-10-19(21)25(29)30-2/h3-15,22,27-28H,1-2H3 |
InChI Key |
CSKYHUHRUFGIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.